17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Overview
Description
5b-Pregnanediol, also known as a c21-steroid, belongs to the class of organic compounds known as pregnane steroids. These are steroids with a structure based on the 21-carbon pregnane skeleton. 5b-Pregnanediol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5b-Pregnanediol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5b-pregnanediol is primarily located in the membrane (predicted from logP) and cytoplasm.
C21-steroid is a steroid that has a structure based on a 21-carbon (pregnane) skeleton. Note that individual examples may have ring substituents at other positions and/or contain double bonds, aromatic A-rings, expanded/contracted rings etc., so the formula and mass may vary from that given for the generic structure.
Scientific Research Applications
Androgen Biosynthesis Inhibition
Androsterone derivatives, including compounds with structural similarities to 17-ethyl-10,13-dimethyl tetradecahydro-1H-cyclopenta[a]phenanthrene, have been studied as inhibitors of androgen biosynthesis. These compounds exhibit typical steroid shapes but differ in their extra E ring, influencing their biological activity (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Structural Characterization and Supramolecular Chains
Research on structurally similar compounds has focused on their crystal structure and the formation of linear supramolecular chains. These studies contribute to understanding the molecular geometry and potential applications in various fields (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Cardiac Glycosides and Traditional Medicine
Compounds structurally related to 17-ethyl-10,13-dimethyl tetradecahydro-1H-cyclopenta[a]phenanthrene have been isolated from traditional herbal medicines, like Periploca sepium Bunge. These studies provide insights into the chemical nature of traditional remedies and their potential medical applications (Zhang, Bao, Wu, Yu, & Li, 2012).
Phytotoxicity Studies
Research on phenanthrenoids from the plant Juncus acutus has revealed compounds structurally similar to 17-ethyl-10,13-dimethyl tetradecahydro-1H-cyclopenta[a]phenanthrene. These studies focus on their phytotoxic effects, contributing to understanding the ecological impact and potential agricultural applications (DellaGreca, Fiorentino, Isidori, Lavorgna, Monaco, Previtera, & Zarrelli, 2002).
Properties
IUPAC Name |
17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFYGXQPXQEEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870549 | |
Record name | CERAPP_53195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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